

Technical Support Center: Control Experiments for Kinase Inhibitor Research

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Compound of Interest		
Compound Name:	SG3-179	
Cat. No.:	B14750684	Get Quote

Disclaimer: Initial searches for "SG3-179" did not yield a specific registered compound. However, due to the alphanumeric similarity, it is highly probable that researchers are seeking information on one of two distinct compounds: SGI-1776, a PIM/FLT3 kinase inhibitor, or CT-179, an OLIG2 transcription factor inhibitor. This technical support guide provides detailed information, troubleshooting, and experimental controls for both SGI-1776 and CT-179 to address potential research queries comprehensively.

SGI-1776: PIM/FLT3 Kinase Inhibitor

SGI-1776 is a potent, ATP-competitive inhibitor of PIM kinases and FMS-like tyrosine kinase 3 (FLT3).[1][2] It has been investigated for its potential in treating various hematological malignancies and solid tumors.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of SGI-1776?

A1: SGI-1776 primarily inhibits the three isoforms of PIM kinase (PIM-1, PIM-2, and PIM-3) and FLT3.[1][4] It shows the highest potency against PIM-1.[1][4]

Q2: What is the mechanism of action of SGI-1776?

A2: SGI-1776 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PIM kinases and FLT3, thereby blocking their kinase activity.[2] This leads to the inhibition of downstream signaling pathways involved in cell survival, proliferation, and apoptosis.[1][5]



Q3: In which cancer types has SGI-1776 shown preclinical activity?

A3: SGI-1776 has demonstrated preclinical efficacy in models of acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), prostate cancer, and various solid tumors.[1][2][3] [6] Its activity is particularly notable in AML with FLT3-ITD mutations.[7]

Q4: What are the known off-target effects of SGI-1776?

A4: A significant off-target effect of SGI-1776 is the inhibition of the cardiac potassium channel hERG, which can lead to QT prolongation and cardiotoxicity.[8] This adverse effect led to the early termination of its Phase I clinical trial.[8] It also has inhibitory activity against the Haspin kinase.[4]

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Inconsistent IC50 values	Cell line variability (e.g., FLT3 mutation status), differences in assay conditions (e.g., cell density, incubation time), or compound stability.	Ensure consistent cell culture conditions and passage numbers. Standardize assay parameters. Prepare fresh stock solutions of SGI-1776 and protect from light.
High background in kinase assays	Non-specific binding of antibodies or reagents, or high endogenous kinase activity.	Optimize antibody concentrations and blocking conditions. Include appropriate negative controls (e.g., kinasedead mutants, no-ATP controls).
Unexpected cytotoxicity in control cells	Off-target effects, solvent toxicity, or contamination.	Use the lowest effective concentration of SGI-1776. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells. Regularly test cell lines for mycoplasma contamination.
Lack of in vivo efficacy	Poor bioavailability, rapid metabolism, or development of resistance.	Verify the formulation and administration route of SGI-1776.[2] Monitor plasma levels of the compound if possible. Investigate potential resistance mechanisms, such as upregulation of alternative survival pathways.[9]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of SGI-1776



Target	IC50 Value	Assay Type	Reference
PIM-1	7 nM	Cell-free radiometric assay	[1][2]
PIM-2	363 nM	Cell-free radiometric assay	[1][2]
PIM-3	69 nM	Cell-free radiometric assay	[1][2]
FLT3	44 nM	Cell-free radiometric assay	[1]
Haspin	34 nM	Cell-free radiometric assay	[4]

Table 2: Cellular Activity of SGI-1776 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 Value	Assay Type	Reference
MV-4-11	AML (FLT3-ITD)	~0.1 μM	Apoptosis Induction	[1]
MOLM-13	AML (FLT3-ITD)	~0.3 μM	Apoptosis Induction	[1]
OCI-AML-3	AML (wild-type FLT3)	>1 μM	Apoptosis Induction	[1]
Prostate Cancer Cells	Prostate Cancer	2-4 μΜ	Cell Viability	[10]

Experimental Protocols

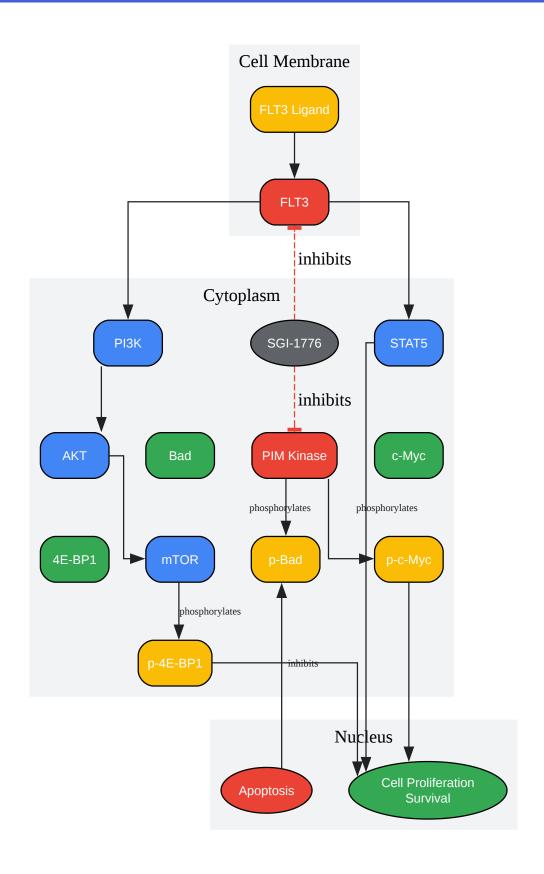
- 1. Cell Viability Assay (MTT Assay)
- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.



- Treatment: Treat cells with a serial dilution of SGI-1776 (e.g., 0.01 to 10 μ M) for 24-72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- 2. Western Blot Analysis for Phospho-protein Levels
- Cell Lysis: Treat cells with SGI-1776 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Bad (Ser112), Bad, p-4E-BP1 (Thr37/46), 4E-BP1, p-STAT5 (Tyr694), STAT5).
- Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Signaling Pathway and Experimental Workflow Diagrams

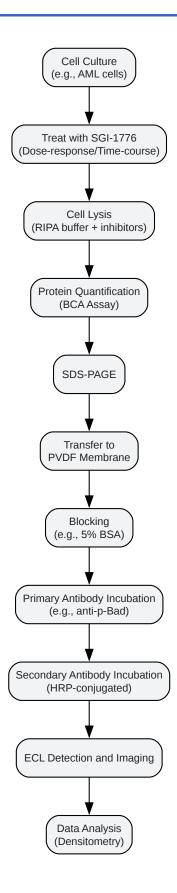




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Caption: SGI-1776 inhibits PIM and FLT3 signaling pathways.





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Caption: Western Blot workflow for SGI-1776 experiments.



CT-179: OLIG2 Inhibitor

CT-179 is a novel, brain-penetrant small molecule inhibitor that targets the transcription factor OLIG2.[11][12] It is being investigated for the treatment of brain tumors such as glioblastoma and medulloblastoma.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of CT-179?

A1: The primary target of CT-179 is the oligodendrocyte lineage transcription factor 2 (OLIG2). [11][14]

Q2: What is the mechanism of action of CT-179?

A2: CT-179 is designed to disrupt the homodimerization of OLIG2.[14][15] This prevents OLIG2 from binding to DNA and regulating the transcription of its target genes, which are involved in cell cycle progression and tumorigenesis.[11][16]

Q3: In which cancer types has CT-179 shown preclinical activity?

A3: CT-179 has demonstrated potent anti-tumor activity in preclinical models of glioblastoma (GBM) and Sonic Hedgehog (SHH)-subgroup medulloblastoma.[16][17]

Q4: What are the known off-target effects of CT-179?

A4: CT-179 is reported to have minimal off-target effects.[11] However, at higher concentrations, it can inhibit DDR2, FLT3, and KIT kinases. The predicted cellular IC50 for FLT3 inhibition is greater than $3.4 \, \mu M.[11]$

Troubleshooting Guide



Issue	Possible Cause	Recommended Solution
Variability in anti-proliferative effect	Differences in OLIG2 expression levels across cell lines, or cell culture conditions affecting OLIG2 activity.	Confirm OLIG2 expression in your cell model by Western blot or qPCR. Use patient-derived glioma stem cells (GSCs) known to be OLIG2-positive.[16] Standardize cell culture media and supplements.
Difficulty in assessing target engagement	OLIG2 is a transcription factor, making direct enzymatic assays challenging.	Use fluorescence cross- correlation spectroscopy (FCCS) to assess the disruption of OLIG2 dimerization.[18] Perform ChIP-seq or RNA-seq to analyze changes in OLIG2 DNA binding and downstream gene expression.[19]
In vivo toxicity at higher doses	Potential for off-target effects or compound-related toxicity.	Determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals closely for signs of toxicity.[17]
Development of resistance to treatment	Upregulation of compensatory signaling pathways.	Investigate potential resistance mechanisms, such as the upregulation of CDK4, and consider combination therapies (e.g., with CDK4/6 inhibitors).[13]

Quantitative Data Summary

Table 3: In Vitro and In Vivo Activity of CT-179



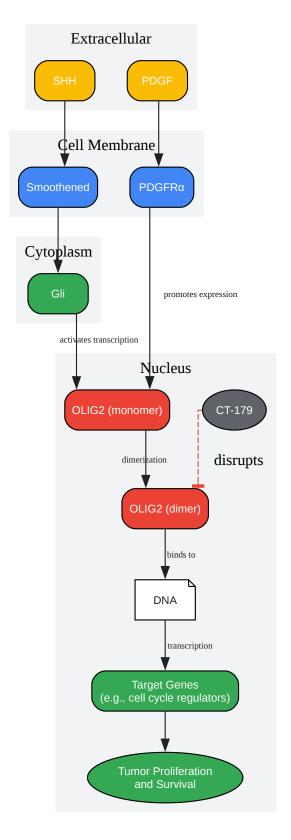
Parameter	Value	Cell/Model System	Reference
GI50 (average)	154 nM	Patient-derived GSCs (n=18)	[16]
IC50 (FLT3)	20 nM (cell-free)	Kinase assay	[11]
Predicted Cellular	> 3.4 μM	Cheng-Prusoff equation	[11]
In vivo administration	20 mg/kg (oral)	Mice	[14]

Experimental Protocols

- 1. Neurosphere Formation Assay
- Cell Dissociation: Dissociate patient-derived glioma cells into a single-cell suspension.
- Seeding: Plate cells at a low density (e.g., 1,000 cells/mL) in serum-free neural stem cell medium supplemented with EGF and FGF.
- Treatment: Add CT-179 at various concentrations.
- Culture: Culture for 7-14 days to allow neurosphere formation.
- Quantification: Count the number and measure the size of neurospheres in each condition.
- 2. Dimerization Assay (Fluorescence Cross-Correlation Spectroscopy FCCS)
- Cell Transfection: Co-transfect cells with plasmids expressing OLIG2 tagged with two different fluorescent proteins (e.g., EGFP and mCherry).
- Treatment: Treat the cells with CT-179 or vehicle control.
- FCCS Measurement: Perform FCCS on a confocal microscope to measure the co-diffusion of the two fluorescently tagged OLIG2 proteins, which indicates dimerization.
- Analysis: A decrease in the cross-correlation amplitude upon CT-179 treatment indicates disruption of OLIG2 dimerization.[18]



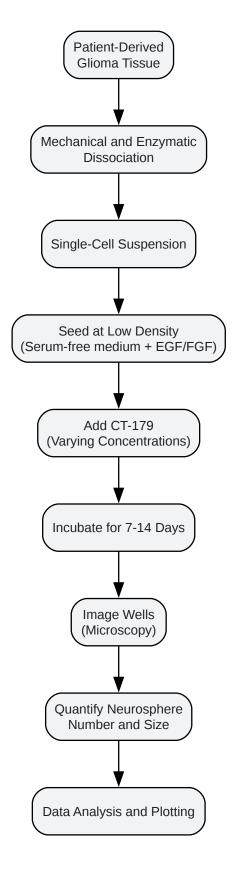
Signaling Pathway and Experimental Workflow Diagrams





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Caption: CT-179 disrupts OLIG2 dimerization and downstream signaling.





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Caption: Neurosphere formation assay workflow for CT-179.

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